4-(bromomethyl)-2,1-benzoxazole
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Overview
Description
4-(bromomethyl)-2,1-benzoxazole is a chemical compound belonging to the benzisoxazole family Benzisoxazoles are heterocyclic compounds containing a benzene ring fused to an isoxazole ring This compound is characterized by the presence of a bromomethyl group attached to the benzisoxazole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(bromomethyl)-2,1-benzoxazole typically involves the bromination of 2,1-benzisoxazole. One common method includes the reaction of 2,1-benzisoxazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(bromomethyl)-2,1-benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form 4-formyl-2,1-benzisoxazole using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the bromomethyl group can yield 4-methyl-2,1-benzisoxazole using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), and bases (triethylamine, sodium hydride).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).
Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, THF).
Major Products:
- Substitution reactions yield various substituted benzisoxazoles.
- Oxidation reactions produce 4-formyl-2,1-benzisoxazole.
- Reduction reactions yield 4-methyl-2,1-benzisoxazole .
Scientific Research Applications
4-(bromomethyl)-2,1-benzoxazole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-2,1-benzoxazole involves its interaction with specific molecular targets. For instance, it can inhibit bacterial enzymes by binding to their active sites, thereby disrupting essential biochemical pathways . The compound’s bromomethyl group allows it to form covalent bonds with nucleophilic residues in proteins, leading to enzyme inactivation .
Comparison with Similar Compounds
2,1-Benzisoxazole: The parent compound without the bromomethyl group.
4-Methyl-2,1-benzisoxazole: A reduced form of 4-(bromomethyl)-2,1-benzoxazole.
4-Formyl-2,1-benzisoxazole: An oxidized derivative of this compound.
Uniqueness: this compound is unique due to its bromomethyl group, which imparts distinct reactivity and biological activity. This functional group allows for versatile chemical modifications and enhances the compound’s potential as a pharmacophore .
Properties
Molecular Formula |
C8H6BrNO |
---|---|
Molecular Weight |
212.04 g/mol |
IUPAC Name |
4-(bromomethyl)-2,1-benzoxazole |
InChI |
InChI=1S/C8H6BrNO/c9-4-6-2-1-3-8-7(6)5-11-10-8/h1-3,5H,4H2 |
InChI Key |
HUOMJOOKYDJLBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NOC=C2C(=C1)CBr |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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